2-Amino-4,5-dimethoxybenzonitrile

描述

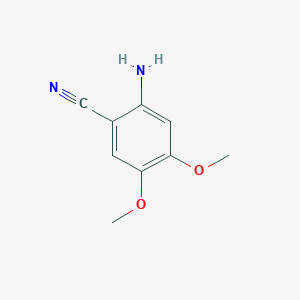

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-amino-4,5-dimethoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-12-8-3-6(5-10)7(11)4-9(8)13-2/h3-4H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJAYMNUBIULRMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C#N)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352892 | |

| Record name | 2-Amino-4,5-dimethoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26961-27-3 | |

| Record name | 2-Amino-4,5-dimethoxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26961-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4,5-dimethoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Amino-4,5-dimethoxybenzonitrile CAS number

An In-depth Technical Guide to 2-Amino-4,5-dimethoxybenzonitrile (CAS: 26961-27-3)

Introduction

This compound, registered under CAS number 26961-27-3, is a multifunctional aromatic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and organic synthesis.[1][2][3][4] Its structure, which features an electron-rich benzene ring substituted with an amino, a nitrile, and two methoxy groups, makes it a highly versatile and valuable precursor for the construction of more complex molecular architectures.[1][5] This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of its chemical properties, a validated synthesis protocol, key applications, and essential safety protocols, underscoring its role as a pivotal building block in modern chemical research.

Physicochemical and Spectroscopic Profile

The identity and purity of a chemical intermediate are paramount for its successful application in multi-step syntheses. This compound is typically a white to yellow or pale brown crystalline solid, soluble in common organic solvents.[1] Its fundamental properties are summarized below.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 26961-27-3 | [1][2][3][4] |

| Molecular Formula | C₉H₁₀N₂O₂ | [1][2] |

| Molecular Weight | 178.19 g/mol | [3][4] |

| IUPAC Name | This compound | [2][6] |

| Synonyms | 6-Aminoveratronitrile, 2-Cyano-4,5-dimethoxyaniline, 4,5-Dimethoxyanthranilonitrile | [1] |

| Appearance | White to Yellow powder to crystal | |

| Melting Point | 98.0 to 102.0 °C | |

| Boiling Point (Predicted) | 346.6 ± 42.0 °C at 760 mmHg | [3] |

| Density (Predicted) | 1.2 ± 0.1 g/cm³ | [3] |

Structural elucidation is confirmed through standard spectroscopic techniques. The following data provides a reference for sample characterization.

Table 2: Spectroscopic Data

| Technique | Data | Source(s) |

| ¹H NMR (100 MHz, DMSO-d₆) | δ 3.64 (s, 3H, CH₃), 3.73 (s, 3H, CH₃), 4.32 (br s, 2H, NH₂), 6.41 (s, 1H, Ar-H), 6.86 (s, 1H, Ar-H) | [7] |

| ¹³C NMR (25 MHz, DMSO-d₆) | δ 55.55, 56.87, 83.67, 92.08, 113.96, 140.33, 148.12, 154.33 | [7] |

| Mass Spectrometry (MS) | m/z 178 (M+), 163 (M+ -15), 147 (M+ -31), 135 (M+ -43), 120 (M+ -58) | [7] |

Synthesis and Purification

The most direct and high-yielding synthesis of this compound involves the reduction of its nitro precursor, 2-nitro-4,5-dimethoxybenzonitrile. This transformation is efficiently achieved using sodium dithionite, a mild and effective reducing agent for aromatic nitro groups, particularly in aqueous media.

Diagram 1: Synthesis Pathway

Caption: Reduction of the nitro-precursor to the target amine.

Experimental Protocol: Synthesis via Nitro Reduction

This protocol is adapted from a validated laboratory procedure demonstrating a 97% yield.[7]

Materials:

-

2-nitro-4,5-dimethoxybenzonitrile (6.0 g, 28.8 mmol)

-

Sodium dithionite (Na₂S₂O₄)

-

Deionized water (200 mL)

-

Acetonitrile (for recrystallization)

Procedure:

-

Reaction Setup: Suspend 2-nitro-4,5-dimethoxybenzonitrile in 200 mL of water in a suitable reaction flask.

-

Heating: Heat the suspension to 90°C with stirring.

-

Reduction: To the hot mixture, add sodium dithionite in small portions. Continue adding until the solid starting material is completely dissolved and the reaction is complete (progress can be monitored by TLC).

-

Filtration: Filter the hot resulting solution to remove any insoluble impurities.

-

Crystallization: Allow the filtrate to cool to room temperature. The product will crystallize out of the solution.

-

Isolation: Collect the solid product by filtration and wash with cold water.

-

Drying: Dry the solid to afford the crude product. The reported yield for this step is 4.99 g (97%).[7]

-

Purification (Optional): For an analytical sample, the crude product can be recrystallized from acetonitrile.[7]

Scientific Rationale: Sodium dithionite is a powerful yet selective reducing agent. In hot water, it disproportionates to form species that readily reduce the nitro group to an amine without affecting the nitrile or methoxy functionalities, making it an ideal choice for this specific transformation.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from its unique arrangement of functional groups. The ortho-amino nitrile configuration is a classic and powerful synthon for constructing fused heterocyclic systems, which are privileged scaffolds in medicinal chemistry.[5]

-

Amino Group (-NH₂): Acts as a nucleophile and a base, enabling reactions such as acylation, alkylation, and, crucially, cyclization reactions.

-

Nitrile Group (-C≡N): Can undergo hydrolysis to a carboxylic acid or reduction to an amine. It is an excellent participant in cyclization reactions to form nitrogen-containing heterocycles.

-

Methoxy Groups (-OCH₃): These electron-donating groups activate the aromatic ring, influencing its reactivity in electrophilic substitution reactions and modulating the electronic properties of the final molecule.[1]

This combination makes the compound an ideal starting material for building quinazolines, benzodiazepines, and other pharmacologically relevant heterocyclic cores. Its role as a versatile intermediate is highlighted by its identification as an impurity in the synthesis of Doxazosin, an alpha-blocker used to treat hypertension.[1]

Diagram 2: Role as a Versatile Synthetic Building Block

Caption: Potential synthetic pathways from the core molecule.

While this specific molecule is a valuable building block, related substituted aminobenzonitriles are key intermediates in the synthesis of targeted therapies, such as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, further underscoring the importance of this chemical class in drug discovery programs.[8][9]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential to ensure personnel safety. The compound is classified as harmful and an irritant.

Table 3: GHS Hazard Information

| Hazard Class | GHS Code(s) | Description | Source(s) |

| Acute Toxicity | H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled. | [2][10] |

| Skin Irritation | H315 | Causes skin irritation. | [11] |

| Eye Irritation | H319 | Causes serious eye irritation. | [2][11] |

| Respiratory Irritation | H335 | May cause respiratory irritation. | [11] |

Handling and Personal Protective Equipment (PPE):

-

Handle in a well-ventilated area or a chemical fume hood to avoid breathing dust.[10][11]

-

Wear appropriate personal protective equipment, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[10][11]

-

Avoid dust formation.[10]

-

Wash hands thoroughly after handling.

First Aid Measures:

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[10]

-

If on Skin: Wash with plenty of soap and water. If skin irritation persists, seek medical attention.[10]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get medical attention if irritation persists.[10][11]

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. Do NOT induce vomiting.[10]

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.[10]

-

Recommended storage temperature is refrigerated (0-10°C or 2-8°C).[2]

-

Some suppliers note the material may be air or heat sensitive and recommend storing under an inert gas.

Conclusion

This compound (CAS: 26961-27-3) is a well-characterized and synthetically accessible intermediate. Its value is firmly established by its strategic placement of reactive functional groups—an ortho-amino nitrile moiety flanked by activating methoxy groups. This arrangement provides a robust platform for the synthesis of diverse and complex heterocyclic structures essential for pharmaceutical and materials science research. Adherence to the outlined synthesis and safety protocols will enable researchers to effectively and safely leverage the full potential of this important chemical building block.

References

- PrepChem.com. Synthesis of this compound. [Link]

- Chemcasts. Thermophysical Properties of this compound. [Link]

Sources

- 1. CAS 26961-27-3: this compound [cymitquimica.com]

- 2. This compound | 26961-27-3 [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. scbt.com [scbt.com]

- 5. benchchem.com [benchchem.com]

- 6. chem-casts.com [chem-casts.com]

- 7. prepchem.com [prepchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. fishersci.at [fishersci.at]

- 11. echemi.com [echemi.com]

An In-Depth Technical Guide to 2-Amino-4,5-dimethoxybenzonitrile

Abstract

2-Amino-4,5-dimethoxybenzonitrile is a polysubstituted aromatic compound of significant interest in medicinal and synthetic chemistry. Its unique arrangement of an amino, two methoxy, and a nitrile group on a benzene core makes it a versatile and valuable precursor for the synthesis of complex heterocyclic scaffolds, particularly quinazolines, which are prominent in numerous pharmaceutical agents. This technical guide provides a comprehensive overview of this compound, consolidating its core physicochemical properties, a detailed and validated synthetic protocol, in-depth spectroscopic analysis, and a discussion of its chemical reactivity and applications in drug discovery. This document is intended to serve as an essential resource for researchers, chemists, and drug development professionals engaged in the synthesis and application of this key building block.

Molecular Profile and Physicochemical Properties

This compound, also known as 6-aminoveratronitrile, is a crystalline solid whose structure is foundational to its utility. The molecule features an electron-rich aromatic system due to the electron-donating effects of the amino and methoxy groups, which significantly influences its reactivity. The ortho-positioning of the amino and nitrile functionalities is the critical structural feature that enables its facile cyclization into fused heterocyclic systems.

Caption: Workflow for the Synthesis of this compound.

Spectroscopic Characterization

Validation of the molecular structure is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they confirm the identity and purity of the synthesized compound.

Table 3: Key Spectroscopic Data

| Technique | Wavenumber (cm⁻¹) / Chemical Shift (ppm) / m/z | Assignment & Rationale |

|---|---|---|

| Infrared (IR) | ~3450-3300 (doublet) | N-H stretch of the primary amine (-NH₂). The doublet is characteristic of the symmetric and asymmetric stretching modes. [1] |

| ~2230-2210 | C≡N stretch of the nitrile group. This is a strong, sharp absorption in a relatively clean region of the spectrum. [1] | |

| ~1250-1000 | C-O-C stretch of the aryl-alkyl ether (methoxy) groups. | |

| ¹H NMR | δ 6.86 (s, 1H) | Aromatic H. Singlet due to no adjacent protons. |

| δ 6.41 (s, 1H) | Aromatic H. Singlet due to no adjacent protons. | |

| δ 4.32 (br s, 2H) | -NH₂ protons. Broad singlet due to quadrupole broadening and potential exchange. | |

| δ 3.73 (s, 3H) | -OCH₃ protons. | |

| δ 3.64 (s, 3H) | -OCH₃ protons. | |

| ¹³C NMR | δ 154.33, 148.12, 140.33 | Aromatic carbons attached to O, N, and CN (quaternary). |

| δ 113.96, 92.08 | Aromatic carbons attached to H (CH). | |

| δ 83.67 | Quaternary aromatic carbon (position of nitrile attachment). | |

| δ 56.87, 55.55 | -OCH₃ carbons. | |

| Mass Spec (MS) | m/z 178 (M+) | Molecular ion peak, confirming the molecular weight. |

| | m/z 163 (M+ -15) | Loss of a methyl group (-CH₃) from a methoxy substituent. |

Chemical Reactivity and Applications in Drug Discovery

Reactivity Profile

The synthetic value of this compound is rooted in the reactivity of its functional groups:

-

Amino Group (-NH₂): Acts as a potent nucleophile and a directing group in electrophilic aromatic substitution. It is the primary site for reactions leading to heterocycle formation.

-

Nitrile Group (-C≡N): Can participate in cycloaddition reactions or be hydrolyzed to a carboxylic acid or amide, or reduced to an amine, offering further avenues for molecular elaboration.

-

Aromatic Ring: The electron-donating methoxy and amino groups activate the ring, though the positions for further substitution are sterically hindered.

Core Application: Precursor to Quinazoline Scaffolds

The most prominent application of this compound is in the synthesis of the quinazoline ring system. Quinazolines are a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology (e.g., tyrosine kinase inhibitors) and cardiovascular medicine. [2]The ortho-amino-nitrile arrangement allows for a [4+2] annulation reaction, where the two nitrogen atoms of the final pyrimidine ring are derived from the amino group and an external reagent, respectively. [3] A key example of its utility is as a starting material for the synthesis of the quinazoline core found in drugs like Doxazosin , an α₁-adrenergic blocker used to treat hypertension and benign prostatic hyperplasia. [4]The synthesis involves the construction of the 4-amino-6,7-dimethoxyquinazoline nucleus, for which this compound is a logical and efficient precursor.

Caption: Targeted pathway for quinazoline-based α₁-blockers.

Safety and Handling

This compound must be handled with appropriate care, consistent with good laboratory practice.

Table 4: GHS Hazard Information

| Category | Code | Statement |

|---|---|---|

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H302 | Harmful if swallowed. |

| H312 | Harmful in contact with skin. | |

| H319 | Causes serious eye irritation. | |

| H332 | Harmful if inhaled. | |

| Precautionary Statements | P261 | Avoid breathing dust. [5] |

| P280 | Wear protective gloves/protective clothing/eye protection. [5] | |

| P302+P352 | IF ON SKIN: Wash with plenty of water. [5] |

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [5]|

Handling:

-

Use in a well-ventilated area or fume hood.

-

Avoid dust formation and inhalation.

-

Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage temperature is 2-8°C. First Aid:

-

Inhalation: Move the person to fresh air.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Ingestion: If swallowed, rinse mouth with water and seek immediate medical attention.

Conclusion

This compound is a high-value chemical intermediate whose utility is firmly established in the field of medicinal chemistry. Its straightforward, high-yield synthesis and the strategic placement of its functional groups make it an ideal starting point for the construction of complex, biologically active molecules. The protocols and data presented in this guide provide a robust framework for the synthesis, characterization, and application of this compound, empowering researchers to leverage its full potential in the development of next-generation therapeutics.

References

- Chemcasts. (n.d.). This compound Properties vs Pressure.

- Chemcasts. (n.d.). Thermophysical Properties of this compound.

- Organic Chemistry Portal. (n.d.). Synthesis of quinazolines.

- Grinev, I. V., et al. (2024). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. PMC - NIH.

- MDPI. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI.

- Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkat USA.

- Google Patents. (2006). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.

- ResearchGate. (2001). Synthesis of a New Doxazosin‐Related Compound.

- Google Patents. (2014). EP2421857B1 - Process for the preparation of doxazosin and salts thereof.

Sources

A Technical Guide to 2-Amino-4,5-dimethoxybenzonitrile: Synthesis, Reactivity, and Applications in Drug Discovery

This document provides an in-depth technical overview of 2-Amino-4,5-dimethoxybenzonitrile, a key chemical intermediate for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data recitation to explore the causality behind its synthesis, the nuanced reactivity of its functional groups, and its strategic importance as a scaffold in modern pharmacology.

Core Molecular Identity and Physicochemical Properties

This compound (CAS No. 26961-27-3) is a multi-functional aromatic compound.[1][2] Its structure, featuring an ortho-amino nitrile arrangement and vicinal methoxy groups, makes it a highly valuable and versatile building block in organic synthesis. The electron-donating nature of the amino and methoxy groups significantly influences the reactivity of the aromatic ring and the cyano group.[2]

Chemical Identifiers & Structural Data

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 26961-27-3[1] |

| Molecular Formula | C₉H₁₀N₂O₂[1][3] |

| Molecular Weight | 178.19 g/mol [3][4] |

| SMILES | COc1cc(N)c(C#N)cc1OC[1] |

| InChI Key | BJAYMNUBIULRMF-UHFFFAOYSA-N[1][5] |

| Synonyms | 2-Cyano-4,5-dimethoxyaniline, 6-Aminoveratronitrile[2] |

Physicochemical Properties

The physical properties of this compound are consistent with a stable, crystalline organic solid, making it straightforward to handle and store under standard laboratory conditions.

| Property | Value | Source(s) |

| Appearance | White to yellow or pale brown crystalline powder/solid | [2][6] |

| Melting Point | 92-93.5 °C | [7] |

| Boiling Point | 346.6 ± 42.0 °C (at 760 mmHg) | [7] |

| Density | 1.2 ± 0.1 g/cm³ | [7] |

| Solubility | Soluble in organic solvents like DMSO and DMF; sparingly soluble in alcohols.[2][8] | |

| Storage | Store sealed in a dry, cool (2-8°C) environment.[5][9] |

Synthesis and Purification: A Validated Protocol

The most direct and high-yielding synthesis of this compound involves the reduction of its nitro precursor, 2-nitro-4,5-dimethoxybenzonitrile. The choice of sodium dithionite is strategic; it is an inexpensive, effective, and relatively mild reducing agent for aromatic nitro groups, often providing clean conversion with simple workup procedures.

Experimental Protocol: Reduction of 2-Nitro-4,5-dimethoxybenzonitrile

This protocol is adapted from a proven synthetic method.[10]

-

Materials:

-

2-nitro-4,5-dimethoxybenzonitrile

-

Sodium dithionite (Na₂S₂O₄)

-

Water

-

Acetonitrile (for recrystallization)

-

-

Procedure:

-

Suspend 2-nitro-4,5-dimethoxybenzonitrile (e.g., 6.0 g, 28.8 mmol) in water (200 mL) in a round-bottom flask.[10]

-

Heat the suspension to 90°C with stirring. The elevated temperature is crucial for ensuring adequate solubility of the starting material and facilitating the reaction kinetics.[10]

-

To the hot mixture, add sodium dithionite in small portions. The portion-wise addition helps to control the exotherm and the release of any gaseous byproducts. Continue adding until the dithionite dissolves completely and the reaction is complete (monitor by TLC).[10]

-

Filter the hot resulting solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature. The product is significantly less soluble in cold water, promoting crystallization.[10]

-

Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any residual salts.

-

Dry the product. This method typically affords the target compound in high purity and yield (approx. 97%).[10]

-

Self-Validating Purification: For analytical-grade purity, the crude product can be recrystallized from acetonitrile. The appearance of well-defined crystals with a sharp melting point provides validation of purity.[10]

-

Caption: Workflow for the synthesis of this compound.

Spectroscopic Profile

The structural integrity of the synthesized compound must be confirmed via spectroscopic analysis. The following data are characteristic of this compound.[10]

| Technique | Data Interpretation |

| ¹H NMR (DMSO-d₆) | δ 6.86 (s, 1H, Ar-H), 6.41 (s, 1H, Ar-H), 4.32 (br s, 2H, -NH₂), 3.73 (s, 3H, -OCH₃), 3.64 (s, 3H, -OCH₃). The two singlets in the aromatic region confirm the substitution pattern. The broad singlet for the amine protons is characteristic and will exchange with D₂O. |

| ¹³C NMR (DMSO-d₆) | δ 154.33, 148.12, 140.33, 113.96, 92.08, 83.67, 56.87, 55.55. The chemical shifts are consistent with an electron-rich aromatic system. |

| Mass Spec (MS) | m/z 178 (M+). The molecular ion peak confirms the molecular weight of the compound. |

| Infrared (IR) | Expect strong N-H stretching bands (doublet) around 3450-3300 cm⁻¹ and a sharp, strong C≡N stretch around 2230-2210 cm⁻¹. |

Reactivity and Synthetic Applications

The utility of this compound stems from the orchestrated reactivity of its functional groups. The ortho-positioning of the amine and nitrile groups is a classic precursor arrangement for the synthesis of fused heterocyclic systems, particularly quinazolines, which are privileged scaffolds in medicinal chemistry.[11][12][13]

Key Reactive Sites

-

Aromatic Amine (-NH₂): Acts as a potent nucleophile. It can undergo acylation, alkylation, and, critically, can participate in cyclization reactions with suitable electrophiles.

-

Nitrile Group (-CN): Can undergo nucleophilic attack. In the context of heterocycle synthesis, it often serves as an electrophilic carbon atom that is attacked intramolecularly by a nearby nucleophile, forming the basis of a new ring.[2][12]

Cornerstone Application: Quinazoline Synthesis

Derivatives of 2-aminobenzonitrile are foundational for building quinazoline rings, a core structure in numerous approved drugs, including anticancer agents.[12][14] The general strategy involves reacting the aminobenzonitrile with a one-carbon electrophile (like an aldehyde, orthoester, or formamide), which eventually forms the C2 position of the quinazoline ring.

A plausible and efficient pathway involves the acid-mediated annulation with another cyanamide, a modern approach to forming substituted 2-aminoquinazolines.[12]

Caption: Logical workflow for quinazoline synthesis from 2-aminobenzonitriles.

Pharmacological Relevance and Drug Development Context

While this compound itself is not a therapeutic agent, it is a crucial intermediate for molecules that are. The substitution pattern is particularly relevant. For instance, the closely related compound 2-amino-4-methoxy-5-nitrobenzonitrile is a known precursor in the synthesis of Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used to treat certain cancers.[15][16]

The dimethoxy substitution pattern seen in our title compound is also prevalent in pharmacologically active molecules. These groups can improve metabolic stability and modulate solubility and target binding. Therefore, this compound is an extremely valuable starting material for generating libraries of novel quinazoline-based compounds for screening against various biological targets, such as kinases, GPCRs, and ion channels.[17][18]

Safety and Handling

As a responsible scientist, proper handling is paramount. This compound is classified as harmful and requires careful handling in a controlled laboratory environment.

-

Hazard Classifications: Acute Toxicity, Oral (Category 4), Acute Toxicity, Dermal (Category 4), Acute Toxicity, Inhalation (Category 4).[3][5]

-

Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[3][19]

-

Precautionary Measures:

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust.

-

Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves, is mandatory.

By understanding the fundamental properties, validated synthesis, and reactive potential of this compound, researchers can effectively leverage this compound to accelerate the discovery and development of novel chemical entities with therapeutic potential.

References

- PrepChem.com. Synthesis of this compound.

- Chemcasts. Thermophysical Properties of this compound.

- Chemcasts. This compound Properties vs Pressure.

- Organic Chemistry Portal. Quinazoline synthesis.

- PubChem. 7-[[4-[(4-aminobenzoyl)amino]benzoyl]amino]naphthalene-1,3-disulfonic acid.

- MDPI. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides.

- NIH National Center for Biotechnology Information. Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity.

- Organic Chemistry Portal. Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates.

- Arkivoc. A short review on synthetic strategies towards quinazoline based anticancer drugs.

- Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE.

- PubMed. Synthesis and structure-activity relationships of 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide derivatives, novel and potent serotonin 5-HT3 and dopamine D2 receptors dual antagonist.

- MDPI. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study.

- PubMed. Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine.

- PubChem. 7-Hydroxy-1-indanone | C9H8O2 | CID 248078.

Sources

- 1. chem-casts.com [chem-casts.com]

- 2. CAS 26961-27-3: this compound [cymitquimica.com]

- 3. fishersci.at [fishersci.at]

- 4. scbt.com [scbt.com]

- 5. This compound | 26961-27-3 [sigmaaldrich.com]

- 6. This compound | 26961-27-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. echemi.com [echemi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. This compound | 26961-27-3 [sigmaaldrich.com]

- 10. prepchem.com [prepchem.com]

- 11. Quinazoline synthesis [organic-chemistry.org]

- 12. mdpi.com [mdpi.com]

- 13. Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. arkat-usa.org [arkat-usa.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Synthesis and structure-activity relationships of 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide derivatives, novel and potent serotonin 5-HT3 and dopamine D2 receptors dual antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound | 26961-27-3 | TCI EUROPE N.V. [tcichemicals.com]

2-Amino-4,5-dimethoxybenzonitrile synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-Amino-4,5-dimethoxybenzonitrile

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for this compound, a key intermediate in the development of various pharmaceutical compounds. The document is structured to provide researchers, scientists, and drug development professionals with both theoretical understanding and practical, field-proven protocols. We will explore the primary synthetic strategies, delving into the causality behind experimental choices and providing self-validating, detailed methodologies. The core of this guide focuses on two robust and scalable pathways: the reduction of a nitro-intermediate and a multi-step synthesis commencing from veratraldehyde. Each section is supported by mechanistic insights, data summaries, and procedural diagrams to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

This compound, also known as 6-aminoveratronitrile, is a substituted benzonitrile derivative of significant interest in medicinal chemistry.[1] Its multifunctional structure, featuring amino, methoxy, and nitrile groups, makes it a versatile precursor for the synthesis of complex heterocyclic systems, including quinazoline-based pharmaceuticals.[2][3] The strategic placement of these functional groups allows for a variety of subsequent chemical transformations, making the efficient and scalable synthesis of this molecule a critical objective for process chemists.

The synthesis of this target molecule can be approached from several retrosynthetic disconnections. The most common strategies involve either the late-stage introduction of the amino group via reduction of a nitro precursor or the construction of the molecule from a more basic, appropriately substituted benzene ring. This guide will focus on the most practical and well-documented of these approaches.

Caption: Workflow for Catalytic Hydrogenation.

Method B: Chemical Reduction with Sodium Dithionite

For laboratories not equipped for high-pressure hydrogenations, chemical reduction offers an excellent alternative. Sodium dithionite (Na₂S₂O₄) is an inexpensive and effective reducing agent for nitro groups, particularly in aqueous media. The reaction is generally rapid and proceeds at moderate temperatures.

-

Suspension: Suspend 2-nitro-4,5-dimethoxybenzonitrile (e.g., 6.0 g) in water (e.g., 200 mL) in a round-bottom flask. [4]2. Heating: Heat the suspension to 90°C with vigorous stirring. [4]3. Reagent Addition: To the hot mixture, add sodium dithionite in small portions until the solid starting material dissolves completely and the solution clarifies. [4]4. Filtration (Hot): Filter the hot resulting solution to remove any insoluble impurities.

-

Crystallization: Allow the filtrate to cool to room temperature. The product will crystallize out of the solution.

-

Isolation: Collect the solid product by filtration, wash with cold water, and dry to afford this compound. [4]An analytical sample can be obtained by recrystallization from acetonitrile. [4]

| Parameter | Value | Reference |

| Starting Material | 2-Nitro-4,5-dimethoxybenzonitrile | [4] |

| Reducing Agent | Sodium Dithionite | [4] |

| Solvent | Water | [4] |

| Temperature | 90°C | [4] |

| Reported Yield | 97% | [4] |

Pathway II: Synthesis of the Nitro-Intermediate from Veratraldehyde

The key precursor, 2-nitro-4,5-dimethoxybenzonitrile, can be efficiently synthesized from the commercially available and inexpensive starting material, veratraldehyde (3,4-dimethoxybenzaldehyde). This pathway involves two critical transformations: the nitration of the aromatic ring and the conversion of the aldehyde functional group into a nitrile.

Step 1: Nitration of Veratraldehyde

The introduction of a nitro group onto the veratraldehyde scaffold is an electrophilic aromatic substitution. The electron-donating methoxy groups and the electron-withdrawing aldehyde group direct the incoming electrophile (the nitronium ion, NO₂⁺) to the position ortho to one methoxy group and meta to the aldehyde, yielding the desired 4,5-dimethoxy-2-nitrobenzaldehyde.

-

Reagent Preparation: Prepare a nitrating mixture, typically concentrated nitric acid.

-

Reaction Setup: In a flask suitable for exothermic reactions, place veratraldehyde. Cool the flask in an ice bath to approximately 10°C. [5]3. Addition: Slowly add concentrated nitric acid to the cooled veratraldehyde while maintaining the low temperature. [5]4. Reaction: Allow the reaction to stir for an extended period (e.g., 20 hours) at a controlled temperature. [5]5. Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice and water to precipitate the product. [5]6. Isolation and Purification: Collect the crystals by filtration. Dissolve the crude product in a suitable solvent system (e.g., toluene/ethyl acetate), wash with a saturated aqueous solution of sodium bicarbonate and then with water. Concentrate the organic layer under reduced pressure and cool to induce crystallization, yielding yellowish crystals of 4,5-dimethoxy-2-nitrobenzaldehyde. [5]

Step 2: Conversion of Aldehyde to Nitrile via Oxime Dehydration

The conversion of the aldehyde to a nitrile is a classic two-stage process. First, the aldehyde reacts with hydroxylamine to form an aldoxime. Second, the aldoxime is dehydrated using a reagent like acetic anhydride to yield the nitrile. This is a robust and widely applicable method. [6]

-

Part A: Oxime Formation

-

Dissolve 4,5-dimethoxy-2-nitrobenzaldehyde in warm 95% ethanol.

-

Add a warm aqueous solution of hydroxylamine hydrochloride. [6] 3. Introduce an aqueous solution of sodium hydroxide and allow the mixture to stand at room temperature for several hours. [6] 4. Add crushed ice and saturate the solution with carbon dioxide, causing the oxime to separate as an oil which solidifies upon standing. [6] 5. Filter the crystalline oxime, wash with water, and air dry. [6]

-

-

Part B: Oxime Dehydration

-

Place the dried oxime in a round-bottom flask with acetic anhydride. [6] 2. Heat the mixture cautiously. An exothermic reaction will occur.

-

After the initial reaction subsides, gently boil the solution for approximately 20 minutes. [6] 4. Carefully pour the hot solution into cold water with stirring. The nitrile product will precipitate.

-

Filter the crystals, wash with water, and dry to obtain 2-nitro-4,5-dimethoxybenzonitrile.

-

Caption: Multi-step synthesis from Veratraldehyde.

Alternative Synthetic Strategies: The Sandmeyer Reaction

While the previously detailed pathways are highly effective, it is important to acknowledge other classical methods in organic synthesis. The Sandmeyer reaction is a powerful tool for introducing a variety of functional groups, including nitriles, onto an aromatic ring via a diazonium salt intermediate. [7] A conceptual pathway for synthesizing the target molecule could involve a Sandmeyer reaction. This would typically start with an appropriately substituted aniline. The amino group is converted into a diazonium salt (Ar-N₂⁺) by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. [8]This highly reactive diazonium salt can then be treated with a copper(I) cyanide salt (CuCN), which facilitates the displacement of the dinitrogen gas (N₂) and installation of the cyano group. While a direct, optimized protocol for this compound via this method is not prominently featured in recent literature, the underlying principles remain a cornerstone of aromatic chemistry.

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the two aromatic protons, the amino group protons (often a broad singlet), and the two methoxy group singlets. [4]* ¹³C NMR: The carbon spectrum will display distinct resonances for the nine carbon atoms in the molecule. [4]* Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound (178.19 g/mol ). [4][9]

Safety and Handling

-

General Precautions: All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

-

Reagent Hazards:

-

Nitrating Agents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizers. Handle with extreme care.

-

Sodium Dithionite: Can be a skin and eye irritant. It is a flammable solid under certain conditions.

-

Cyanides: (In reference to the Sandmeyer reaction) Copper(I) cyanide and other cyanide salts are highly toxic. Extreme caution and specific handling protocols are required.

-

Catalysts: Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care.

-

References

- PrepChem.com. Synthesis of this compound.

- STRIDES ARCOLAB LTD. A Novel Process For The Preparation Of 2 Amino 4,5 Dimethoxy Benzonitrile [Abn].

- Organic Chemistry Portal. Sandmeyer Reaction.

- Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions.

- Organic Syntheses. Veratronitrile. Coll. Vol. 2, p.622 (1943); Vol. 18, p.85 (1938).

- Khan Academy. Sandmeyer reaction.

- Google Patents. CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho'.

- PrepChem.com. Synthesis of 4,5-Dimethoxy-2-nitrobenzaldehyde.

- Google Patents. DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile.

Sources

- 1. CAS 26961-27-3: this compound [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A Novel Process For The Preparation Of 2 Amino 4,5 Dimethoxy [quickcompany.in]

- 4. prepchem.com [prepchem.com]

- 5. prepchem.com [prepchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Sandmeyer Reaction [organic-chemistry.org]

- 8. Khan Academy [khanacademy.org]

- 9. scbt.com [scbt.com]

A Spectroscopic and Analytical Guide to 2-Amino-4,5-dimethoxybenzonitrile: Structure, Properties, and Experimental Protocols

Introduction

2-Amino-4,5-dimethoxybenzonitrile is a key chemical intermediate in the fields of medicinal chemistry and advanced organic synthesis.[1] Its molecular architecture, which includes an electron-rich aromatic ring functionalized with amino, nitrile, and methoxy groups, makes it a valuable precursor for the synthesis of more complex molecules, particularly ligands targeting neurological pathways.[1] This guide provides an in-depth analysis of the spectroscopic properties of this compound, offering a foundational resource for researchers, scientists, and professionals in drug development. We will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complemented by detailed, field-tested experimental protocols for data acquisition.

Molecular Structure and Properties

A thorough understanding of the spectroscopic data begins with a clear picture of the molecule's structure and fundamental properties.

| Property | Value | Source |

| Chemical Formula | C₉H₁₀N₂O₂ | [2][3] |

| Molecular Weight | 178.19 g/mol | [2][3] |

| CAS Number | 26961-27-3 | [2] |

| Appearance | White to yellow crystalline powder | [4][5] |

| Melting Point | 98-102 °C | [4][5] |

| Purity | >98.0% (GC) | [4][5] |

The structural arrangement of the functional groups is paramount to interpreting the spectroscopic data that follows.

Caption: Labeled structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structural connectivity of this compound by probing the magnetic environments of its hydrogen and carbon nuclei.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.86 (DMSO-d₆) | s | 1H | Aromatic H |

| 6.76 (CDCl₃) | s | 1H | Aromatic H |

| 6.41 (DMSO-d₆) | s | 1H | Aromatic H |

| 6.26 (CDCl₃) | s | 1H | Aromatic H |

| 4.32 (DMSO-d₆) | br s | 2H | -NH₂ |

| 4.30 (CDCl₃) | br s | 2H | -NH₂ |

| 3.75 (DMSO-d₆) | s | 3H | -OCH₃ |

| 3.85 (CDCl₃) | s | 3H | -OCH₃ |

| 3.70 (DMSO-d₆) | s | 3H | -OCH₃ |

| 3.80 (CDCl₃) | s | 3H | -OCH₃ |

Data sourced from multiple chemical suppliers and spectral databases.[1]

The two singlets in the aromatic region correspond to the two non-equivalent protons on the benzene ring. The broad singlet for the amino protons is characteristic of exchangeable protons. The two sharp singlets for the methoxy groups indicate their distinct chemical environments.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the carbon framework of the molecule.

| Chemical Shift (δ) ppm (DMSO-d₆) | Assignment |

| 154.33 | C-OCH₃ |

| 148.12 | C-OCH₃ |

| 140.33 | C-NH₂ |

| 113.96 | Aromatic CH |

| 113.00 (approx.) | C-CN |

| 92.08 | Aromatic CH |

| 83.67 | C-CN |

| 56.87 | -OCH₃ |

| 55.55 | -OCH₃ |

Data sourced from PrepChem.com.[1]

The downfield shifts of the carbons attached to the oxygen and nitrogen atoms are due to the deshielding effect of these electronegative atoms. The nitrile carbon signal is also characteristically found in this region.

Caption: General workflow for NMR data acquisition.

Experimental Protocol for NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[4][6]

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Insert the NMR tube into the spectrometer (e.g., 400 or 500 MHz).[4][6]

-

¹H NMR Acquisition:

-

¹³C NMR Acquisition:

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3487 - 3368 | N-H Stretching | Primary Amine (-NH₂) |

| 2210 - 2260 | C≡N Stretching | Nitrile (-CN) |

| 3000 - 3100 | C-H Stretching | Aromatic |

| 2850 - 2960 | C-H Stretching | Aliphatic (-OCH₃) |

| 1400 - 1600 | C=C Stretching | Aromatic |

| 1260 - 1050 | C-O Stretching | Aryl Ether (-OCH₃) |

Data compiled from multiple sources.[1][7][8]

The presence of a doublet in the N-H stretching region is characteristic of a primary amine. The strong, sharp absorption for the nitrile group is also a key diagnostic feature.

Experimental Protocol for FT-IR Analysis (ATR)

-

Background Spectrum: Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean. Record a background spectrum of the empty crystal.[4][6]

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the IR spectrum over a range of 4000 to 400 cm⁻¹.[4][6]

-

Data Analysis: The acquired spectrum will be automatically referenced against the background spectrum. Identify the characteristic absorption bands and correlate them with the functional groups of the molecule.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elucidation of the molecular structure through fragmentation patterns.

| m/z | Assignment |

| 178 | [M]⁺ (Molecular Ion) |

| 163 | [M - CH₃]⁺ |

| 147 | [M - OCH₃]⁺ |

| 135 | [M - 43]⁺ |

| 120 | [M - 58]⁺ |

Data sourced from PrepChem.com.[1]

The molecular ion peak at m/z 178 confirms the molecular weight of the compound. The fragmentation pattern, including the loss of methyl and methoxy groups, provides further evidence for the proposed structure.

Caption: Simplified predicted fragmentation of this compound.

Experimental Protocol for Mass Spectrometry Analysis (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[4]

-

Instrumentation: Introduce the sample solution into an Electrospray Ionization (ESI) mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. For this compound, the protonated molecule [M+H]⁺ is expected at an m/z of approximately 179.05.[1] The acquisition range should typically be set from m/z 50 to 500.

-

Data Analysis: Identify the molecular ion peak (or the protonated molecular ion peak) and the major fragment ions. Compare the observed fragmentation pattern with theoretical pathways to confirm the structure.

Safety and Handling

While specific toxicity data for this compound is limited, it is classified as harmful if swallowed, in contact with skin, or if inhaled.[2][4][5] It is also known to cause skin and serious eye irritation.[4][5][9] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn when handling this compound.[10] All work should be conducted in a well-ventilated fume hood.[10] The compound should be stored in a dry, refrigerated environment (2-8°C).[2][4]

Conclusion

The spectroscopic data presented in this guide provides a comprehensive analytical fingerprint for this compound. The combination of NMR, IR, and MS data allows for unambiguous structural confirmation and purity assessment. The detailed experimental protocols offer a practical framework for researchers to obtain high-quality data. A thorough understanding of these analytical techniques and their application to this important building block is essential for its effective use in research and development.

References

- Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.).

- Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - MDPI. (2024, April 16).

- Synthesis and characterization of (E)-4-Amino-N'-(2,5-dimethoxybenzylidene)benzohydrazide - ResearchGate. (2025, August 10).

- This compound Properties vs Pressure | Density, Cp, Viscosity. (n.d.).

- Table of Characteristic IR Absorptions. (n.d.).

Sources

- 1. rsc.org [rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. scbt.com [scbt.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686) [hmdb.ca]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. researchgate.net [researchgate.net]

- 10. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. | Sigma-Aldrich [sigmaaldrich.cn]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Amino-4,5-dimethoxybenzonitrile

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Amino-4,5-dimethoxybenzonitrile, a key intermediate in the synthesis of various biologically active compounds. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the spectrum, practical considerations for data acquisition, and a detailed interpretation of the spectral features.

Introduction: The Structural Significance of this compound

This compound serves as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring an amino group, a nitrile functionality, and two methoxy groups on a benzene ring, imparts specific electronic and steric properties that are crucial for its reactivity and biological interactions. Accurate structural elucidation is paramount, and ¹H NMR spectroscopy stands as the most powerful and routine analytical technique for this purpose. This guide will dissect the ¹H NMR spectrum to provide a clear understanding of the molecule's proton environment.

Theoretical Framework: Predicting the ¹H NMR Spectrum

The chemical shifts of the aromatic protons in this compound are governed by the electronic effects of the four substituents. Understanding these effects allows for a robust prediction of the spectrum. The benzene ring has two remaining protons at positions 3 and 6.

-

Amino Group (-NH₂): This is a strong electron-donating group (EDG) through resonance (+R effect) and moderately electron-withdrawing through induction (-I effect). The resonance effect dominates, leading to increased electron density at the ortho and para positions.

-

Methoxy Groups (-OCH₃): Similar to the amino group, methoxy groups are strong EDGs due to the +R effect of the oxygen lone pairs, which outweighs their -I effect. They increase electron density primarily at their ortho and para positions.

-

Cyano Group (-CN): The nitrile group is a strong electron-withdrawing group (EWG) through both resonance (-R effect) and induction (-I effect). It significantly decreases electron density at the ortho and para positions.

In this compound, the proton at C-3 is ortho to the amino group and meta to the cyano and the C-4 methoxy group. The proton at C-6 is ortho to the cyano group and meta to the amino and the C-5 methoxy group. The strong shielding from the ortho amino and para methoxy groups will shift the C-3 proton upfield, while the strong deshielding from the ortho cyano group will shift the C-6 proton downfield.[1][2][3] The two methoxy groups and the amino group protons will also give rise to distinct signals.

Based on these principles and analysis of related structures, a predicted ¹H NMR spectrum is presented below.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

To obtain a high-quality ¹H NMR spectrum of this compound, a standardized experimental protocol is essential.

Sample Preparation

-

Solvent Selection: A suitable deuterated solvent that completely dissolves the sample is crucial. For polar aromatic compounds like this compound, deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices.[4][5] CDCl₃ is often preferred due to its volatility, making sample recovery easier.[5]

-

Concentration: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.[6][7]

-

Homogenization: Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer. The solution should be clear and free of any particulate matter.

-

Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added (typically at 0.03% v/v).[7]

NMR Instrument Parameters

The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz spectrometer:

| Parameter | Recommended Value | Rationale |

| Pulse Program | zg30 or similar | A standard 30° pulse sequence provides a good signal-to-noise ratio with a shorter relaxation delay. |

| Number of Scans (NS) | 16 to 64 | Sufficient scans to achieve an adequate signal-to-noise ratio. |

| Acquisition Time (AQ) | 3-4 seconds | A longer acquisition time provides better resolution. |

| Relaxation Delay (D1) | 2-5 seconds | Allows for sufficient relaxation of the protons between scans for accurate integration. |

| Spectral Width (SW) | 12-16 ppm | Ensures all signals, from shielded aliphatic to deshielded aromatic protons, are captured. |

| Temperature | 298 K (25 °C) | Standard ambient temperature for routine NMR. |

Spectral Analysis and Interpretation

The ¹H NMR spectrum of this compound is expected to exhibit five distinct signals. The following table provides the predicted chemical shifts, multiplicities, integration values, and assignments for the protons in the molecule.

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~ 6.5 - 6.7 | Singlet | 1H | H-3 (Aromatic) |

| 2 | ~ 7.2 - 7.4 | Singlet | 1H | H-6 (Aromatic) |

| 3 | ~ 3.8 - 4.0 | Singlet | 3H | -OCH₃ (C-4) |

| 4 | ~ 3.8 - 4.0 | Singlet | 3H | -OCH₃ (C-5) |

| 5 | ~ 4.5 - 5.5 | Broad Singlet | 2H | -NH₂ |

Detailed Peak Assignments

-

Aromatic Protons (H-3 and H-6):

-

The proton at the C-3 position is strongly shielded by the ortho amino group and the para methoxy group at C-5, resulting in a significant upfield shift to approximately 6.5 - 6.7 ppm . Due to the absence of adjacent protons, this signal is expected to be a singlet .

-

Conversely, the proton at the C-6 position is deshielded by the ortho cyano group, a powerful electron-withdrawing group. This causes a downfield shift to around 7.2 - 7.4 ppm . This signal will also appear as a singlet .

-

-

Methoxy Protons (-OCH₃):

-

The two methoxy groups at C-4 and C-5 are chemically non-equivalent and are expected to have slightly different chemical shifts, both appearing as sharp singlets in the range of 3.8 - 4.0 ppm . Each singlet will integrate to 3H .

-

-

Amino Protons (-NH₂):

-

The protons of the primary amine group are exchangeable and often appear as a broad singlet . The chemical shift can vary depending on the solvent, concentration, and temperature, but is anticipated to be in the region of 4.5 - 5.5 ppm . This signal will integrate to 2H .

-

Visualization of Molecular Structure and Workflow

To further clarify the relationships between the molecular structure and the expected NMR signals, as well as the experimental workflow, the following diagrams are provided.

Caption: Experimental workflow for ¹H NMR analysis.

Conclusion

The ¹H NMR spectrum of this compound is a powerful tool for its unambiguous identification and purity assessment. The well-resolved signals for the aromatic, methoxy, and amino protons provide a unique fingerprint of the molecule. By understanding the interplay of substituent effects, researchers can confidently interpret the spectrum and verify the structure of this important synthetic intermediate. This guide provides the necessary theoretical and practical framework to assist scientists in their research and development endeavors.

References

- Moodle. NMR Spectroscopy of Benzene Derivatives.

- JoVE. NMR Spectroscopy of Benzene Derivatives. (2025).

- Wiley SpectraBase. 3,4-Dimethoxyaniline.

- YouTube. How to Analyze Chemical Shift in the Aromatic Region (1H NMR). (2021).

- PubChem. 2-Aminobenzonitrile.

- Alfa Chemistry. How to Choose Deuterated NMR Solvents.

- Alfa Chemistry. NMR Solvents.

- Iowa State University. NMR Sample Preparation.

- University of Notre Dame. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023).

- YouTube. What Are Common NMR Solvents? - Chemistry For Everyone. (2025).

- BioChromato. NMR solvent selection - that also allows sample recovery. (2018).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. rsc.org [rsc.org]

- 5. 3,4,5-Trimethoxybenzonitrile(1885-35-4) 1H NMR [m.chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686) [hmdb.ca]

An In-depth Technical Guide to the ¹³C NMR Analysis of 2-Amino-4,5-dimethoxybenzonitrile

Foreword: The Role of ¹³C NMR in Modern Drug Discovery

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 (¹³C) NMR, provides an unparalleled, high-resolution glimpse into the carbon framework of a molecule.[1][2][3] For a compound like 2-amino-4,5-dimethoxybenzonitrile, a substituted aromatic system with potential applications as a synthetic building block, a thorough understanding of its ¹³C NMR spectrum is not merely an academic exercise. It is a critical step for identity confirmation, purity assessment, and a foundational dataset for further structural modifications.

This guide is designed for researchers, scientists, and drug development professionals. It eschews a rigid, templated approach to provide a narrative grounded in practical field experience. We will explore the theoretical underpinnings of the expected ¹³C NMR spectrum for this molecule, detail a robust, self-validating experimental protocol for its acquisition and assignment, and demonstrate how to leverage advanced NMR techniques for complete structural elucidation.

Theoretical Framework: Predicting the ¹³C NMR Spectrum

The chemical shift of each carbon atom in this compound is dictated by its local electronic environment, which is heavily influenced by the nature and position of the substituents on the benzene ring.[4] The interplay between the electron-donating amino (-NH₂) and methoxy (-OCH₃) groups and the electron-withdrawing nitrile (-CN) group creates a distinct pattern of shielding and deshielding.

-

Substituent Effects on Aromatic Carbons:

-

Amino (-NH₂) Group: As a strong electron-donating group (EDG) through resonance, the -NH₂ group significantly shields the ortho and para carbons, causing their signals to shift upfield (to a lower ppm value). The ipso carbon (the carbon directly attached to the substituent) is deshielded.

-

Methoxy (-OCH₃) Groups: Methoxy groups are also strong resonance electron-donating groups, similarly shielding the ortho and para positions. Their inductive electron-withdrawing effect is secondary to their resonance donation.

-

Nitrile (-CN) Group: The nitrile group is a strong electron-withdrawing group (EWG) through both induction and resonance. It deshields the ipso and para carbons, shifting them downfield (to a higher ppm value).[5]

-

Based on these principles and established substituent chemical shift (SCS) data, we can predict the approximate chemical shifts for the nine unique carbon atoms in the molecule.[6]

Molecular Structure and Carbon Numbering

For clarity in our analysis, the carbon atoms of this compound are numbered as follows:

Caption: Structure of this compound with carbon numbering.

Experimental Protocol: A Self-Validating Workflow

The acquisition of a high-quality ¹³C NMR spectrum requires careful sample preparation and the selection of appropriate experimental parameters. The following protocol is designed to yield unambiguous data.

Sample Preparation

The quality of the NMR spectrum is profoundly dependent on the quality of the sample.[7][8]

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice. If solubility is poor, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative. Be aware that solvent choice can induce small chemical shifts.[9][10][11]

-

Concentration: For a standard ¹³C NMR experiment, aim for a concentration of 20-50 mg of the compound in 0.6-0.7 mL of solvent. Higher concentrations are generally better due to the low natural abundance of ¹³C, but excessively high concentrations can increase viscosity and broaden lines.[7][12]

-

Filtration: To ensure magnetic field homogeneity, the sample must be free of any particulate matter. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[7][8]

-

Labeling: Clearly label the NMR tube cap with the sample identity. Do not use paper labels or tape on the body of the tube that will be inserted into the spectrometer.[12][13]

Data Acquisition Workflow

The following sequence of experiments provides a logical pathway from a general overview to a detailed, unambiguous assignment of all carbon signals.

Sources

- 1. How might you use 13C NMR spectroscopy to differentiate between t... | Study Prep in Pearson+ [pearson.com]

- 2. 26961-27-3|this compound|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. NMR chemical shift prediction of benzenes [stenutz.eu]

- 5. chemrxiv.org [chemrxiv.org]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. echemi.com [echemi.com]

- 9. Human Metabolome Database: 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686) [hmdb.ca]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. scbt.com [scbt.com]

- 12. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. This compound | 26961-27-3 [chemicalbook.com]

IR spectrum analysis of 2-Amino-4,5-dimethoxybenzonitrile

An In-depth Technical Guide to the Infrared Spectrum Analysis of 2-Amino-4,5-dimethoxybenzonitrile

Abstract

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation and quality control of pharmaceutical intermediates and active ingredients. This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of this compound (CAS 26961-27-3), a key building block in medicinal chemistry.[1][2][3] We will dissect the spectrum to identify and assign the characteristic vibrational modes of its primary functional groups, grounding the interpretation in established spectroscopic principles. This document is intended for researchers, scientists, and drug development professionals who utilize IR spectroscopy for molecular characterization.

Introduction: The Molecular Blueprint

This compound is a polysubstituted aromatic compound featuring a nitrile (C≡N), a primary amine (-NH₂), and two methoxy (-OCH₃) groups attached to a benzene ring.[1] Each of these functional groups possesses unique covalent bonds that vibrate at specific, quantized frequencies when they absorb infrared radiation.[4][5] An FTIR spectrum plots the absorbed energy (as wavenumber, cm⁻¹) versus the intensity of absorption, creating a unique "molecular fingerprint." This fingerprint is invaluable for confirming the identity of the molecule and ensuring its purity by verifying the presence of all key functional groups and the absence of unexpected impurities.

The power of IR spectroscopy lies in its ability to correlate specific absorption bands with particular bond types (e.g., N-H, C≡N, C-O, C-H). The analysis is typically bifurcated into two main regions: the Functional Group Region (4000-1500 cm⁻¹) and the Fingerprint Region (1500-400 cm⁻¹).[6][7] The former contains distinct and well-separated peaks corresponding to the stretching vibrations of most functional groups, while the latter contains a complex pattern of bending vibrations and skeletal stretches that are characteristic of the molecule as a whole.[6][7]

Experimental Protocol: Acquiring a High-Fidelity Spectrum

To obtain a reliable IR spectrum for a solid sample like this compound, the Potassium Bromide (KBr) pellet method is a robust and widely used technique. The causality for this choice rests on KBr's optical properties: it is transparent to IR radiation in the mid-IR range (4000-400 cm⁻¹) and has a refractive index that can be closely matched to that of many organic compounds, minimizing scattering effects.

Step-by-Step Methodology: KBr Pellet Preparation

-

Sample Preparation: Gently grind a small amount (1-2 mg) of this compound into a fine powder using an agate mortar and pestle. This step is critical to reduce particle size and minimize light scattering, ensuring sharp, well-defined peaks.

-

Mixing: Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder to the mortar. The high KBr-to-sample ratio ensures that the sample molecules are well-dispersated within the alkali halide matrix.

-

Homogenization: Thoroughly mix the sample and KBr by grinding them together for several minutes until a uniform, fine powder is achieved.

-

Pellet Pressing: Transfer the powder mixture to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes using a hydraulic press. The pressure causes the KBr to flow and fuse, forming a transparent or semi-transparent disc that encases the sample.

-

Data Acquisition: Place the resulting KBr pellet into the sample holder of an FTIR spectrometer. Record the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment should be recorded beforehand and automatically subtracted from the sample spectrum.

Workflow for IR Spectral Analysis

The logical flow from sample to interpretation is a systematic process designed to ensure accurate structural elucidation.

Caption: Workflow of FTIR analysis for this compound.

Spectral Interpretation: Decoding the Vibrational Signature

The IR spectrum of this compound is rich with information. We will analyze it by dissecting the key vibrational modes associated with each functional group.

Functional Group Region (4000 cm⁻¹ - 1500 cm⁻¹)

This region is dominated by high-energy stretching vibrations.

-

N-H Stretching (Amine Group): A primary amine (-NH₂) is expected to show two distinct bands in the 3500-3300 cm⁻¹ region.[6][8] These correspond to the asymmetric and symmetric stretching of the N-H bonds.[9] The asymmetric stretch occurs at a higher frequency (around 3400-3500 cm⁻¹) while the symmetric stretch appears at a lower frequency (around 3300-3400 cm⁻¹).[5][9] The presence of two sharp to medium intensity peaks in this area is a definitive confirmation of the primary amine group. The sharpness of these peaks, as opposed to the broad O-H stretch of alcohols, is due to the lesser extent of hydrogen bonding in amines compared to alcohols.[10]

-

C-H Stretching (Aromatic and Methoxy Groups):

-

Aromatic C-H Stretch: The stretching of C-H bonds where the carbon is part of the aromatic ring typically appears at wavenumbers just above 3000 cm⁻¹ (usually 3100-3000 cm⁻¹).[11][12][13] These bands are often of weak to medium intensity.[14]

-

Aliphatic C-H Stretch: The C-H bonds of the two methoxy (-OCH₃) groups are sp³ hybridized. Their stretching vibrations are expected just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range.[7][15] One can often distinguish asymmetric and symmetric stretching modes within this range.[16]

-

-

C≡N Stretching (Nitrile Group): The carbon-nitrogen triple bond stretch is one of the most characteristic and easily identifiable peaks in an IR spectrum. It appears as a sharp, medium-to-strong intensity band in the range of 2260-2220 cm⁻¹.[8][17] For aromatic nitriles, conjugation with the ring can slightly lower this frequency.[17][18] This sharp absorption is a clear indicator of the nitrile functionality.

-

C=C Stretching (Aromatic Ring): The benzene ring exhibits several in-ring carbon-carbon double bond stretching vibrations. These typically appear as a series of sharp peaks of variable intensity in the 1600-1450 cm⁻¹ region.[11][12][19] Often, two prominent bands are observed near 1600 cm⁻¹ and 1500 cm⁻¹.[14]

Fingerprint Region (1500 cm⁻¹ - 400 cm⁻¹)

This region contains a wealth of complex vibrations, including bending and skeletal modes, that are unique to the overall molecular structure.

-

N-H Bending: The scissoring (in-plane bending) vibration of the primary amine group gives rise to a medium-to-strong absorption in the 1650-1550 cm⁻¹ range.[5]

-

C-H Bending:

-

Aliphatic C-H Bending: The methyl groups (-CH₃) show bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹.[20]

-

Aromatic C-H Bending: Out-of-plane (oop) C-H bending vibrations are highly diagnostic of the substitution pattern on the aromatic ring and appear as strong bands in the 900-675 cm⁻¹ region.[7][12] The specific pattern for the 1,2,4,5-tetrasubstituted ring in this molecule would have a characteristic absorption in this range.

-

-

C-O Stretching (Methoxy Groups): Ethers, including aryl ethers, display strong C-O stretching bands. Due to the coupling of vibrations, two distinct C-O stretching bands are expected. The asymmetric stretch (Aryl-O) appears at a higher frequency, typically 1275-1200 cm⁻¹, while the symmetric stretch (O-CH₃) is found at a lower frequency, around 1075-1020 cm⁻¹.[21] These are usually among the strongest peaks in the fingerprint region.

-

C-N Stretching: The stretching vibration of the C-N single bond of the aromatic amine is typically found in the 1350-1200 cm⁻¹ range.[5]

Summary of Key Vibrational Assignments

The following table summarizes the expected IR absorption bands for this compound, grounded in established spectroscopic data.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Observed/Assigned Frequency (cm⁻¹) | Intensity |

| Primary Amine | N-H Asymmetric Stretch | 3500 - 3400[5] | ~3485 | Medium, Sharp |

| N-H Symmetric Stretch | 3400 - 3300[5] | ~3370 | Medium, Sharp | |

| N-H Scissoring (Bend) | 1650 - 1550[5] | ~1620 | Medium-Strong | |

| Aromatic Ring | Aromatic C-H Stretch | 3100 - 3000[12] | ~3050 | Weak-Medium |

| C=C Ring Stretch | 1600 - 1585[12] | ~1600 | Medium | |

| C=C Ring Stretch | 1500 - 1400[12] | ~1510 | Strong | |

| C-H Out-of-Plane Bend | 900 - 675[12] | (Varies with substitution) | Strong | |

| Methoxy Groups | Aliphatic C-H Stretch | 2960 - 2850[7] | ~2940, ~2840 | Medium |

| C-O Asymmetric Stretch | 1275 - 1200[21] | ~1260 | Strong | |

| C-O Symmetric Stretch | 1075 - 1020[21] | ~1040 | Strong | |

| Nitrile Group | C≡N Stretch | 2260 - 2220[8] | ~2225 | Strong, Sharp |

| Aryl Amine | C-N Stretch | 1350 - 1200[5] | ~1280 | Medium-Strong |

Conclusion

The infrared spectrum of this compound provides a definitive confirmation of its molecular structure. The distinct, sharp absorptions for the primary amine N-H stretches, the strong nitrile C≡N stretch, the aromatic C=C and C-H vibrations, and the powerful C-O ether stretches in the fingerprint region collectively form a unique and verifiable spectroscopic signature. This guide outlines a systematic approach to both the acquisition and interpretation of this spectrum, providing the causal logic behind peak assignments. For professionals in drug development, this detailed analysis serves as a foundational tool for identity confirmation, quality assessment, and stability studies.

References

- Specac Ltd. (n.d.). Interpreting Infrared Spectra.

- Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands.

- OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry.

- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics.

- Chemistry Student. (n.d.). Infrared spectra of aromatic rings.

- LibreTexts. (2023, August 12). 6.3 IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry I (Lumen).

- Health Sciences. (2025, July 31). Aromatic C-H stretching: Significance and symbolism.

- Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry.

- PubMed. (1997). Vibrational analysis of substituted benzonitriles. IV. Transferability of force constants--the case of some aminobenzonitriles.

- JoVE. (2024, December 5). Video: IR Frequency Region: Alkyne and Nitrile Stretching.

- ACS Publications. (2009). Study of NH Stretching Vibrations in Small Ammonia Clusters by Infrared Spectroscopy in He Droplets and ab Initio Calculations. The Journal of Physical Chemistry A.

- University of Colorado Boulder. (n.d.). IR Absorption Table.

- SlidePlayer. (n.d.). The features of IR spectrum.

- Chemistry Stack Exchange. (2019, March 30). Why are N-H stretching vibrations often sharp and not broad?.

- NIH National Center for Biotechnology Information. (n.d.). C≡N Stretching Vibration of 5-Cyanotryptophan as an Infrared Probe of Protein Local Environment: What Determines Its Frequency?.

- Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.

- ResearchGate. (n.d.). IR spectra of the CN stretching vibration in a TCNQ film on Au and....

- OpenStax adaptation. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition.

- Insubria. (2012, September 19). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts.

- ResearchGate. (n.d.). FTIR spectrum in the wave number range of the ( ) CN-stretching....

- Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.

- ResearchGate. (2025, August 6). High-resolution infrared spectra of the CH asymmetric stretch vibration of jet-cooled methoxy radical (CH3O).

- Chegg.com. (2018, October 7). Solved 5. Interpret the IR spectrum of 1,4-dimethoxybenzene,.

- Office of Justice Programs. (n.d.). GC-MS and GC-IR of regioisomeric 4-N-methoxy- and dimethoxybenzyl derivatives of 3-trifluoromethylphenylpiperazine.

- Khan Academy. (2014, July 8). Symmetric and asymmetric stretching | Spectroscopy | Organic chemistry.

- Chemistry Stack Exchange. (2014, May 7). Distinguish between symmetric and asymmetric molecules with IR.